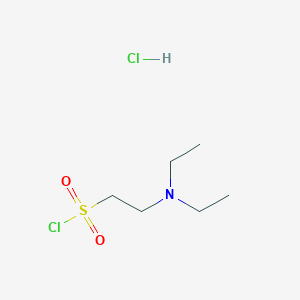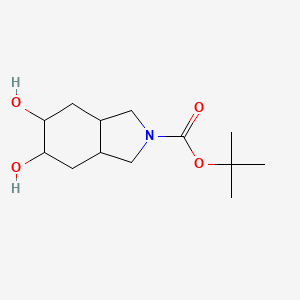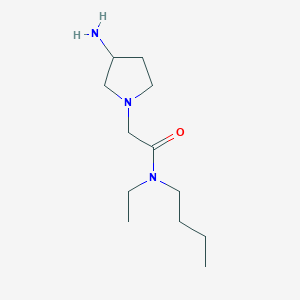
2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride
Overview
Description
Molecular Structure Analysis
The IUPAC name for this compound is 2-(diethylamino)ethane-1-sulfonyl chloride hydrochloride . Its InChI code is 1S/C6H14ClNO2S.ClH/c1-3-8(4-2)5-6-11(7,9)10;/h3-6H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 236.16 . It is a powder and is stored at temperatures below -10 degrees .Scientific Research Applications
Overview of Sulfonamides in Medicine and Chemistry
2-(Diethylamino)ethane-1-sulfonyl chloride hydrochloride is a compound that can be classified under the broader category of sulfonamides, which have found extensive applications in various fields of scientific research, particularly in medicine and chemistry. Sulfonamides are known for their diverse pharmacological properties, serving as a backbone for many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. Recent studies have highlighted the evolving roles of sulfonamides in developing new therapeutic agents due to their structural diversity and potential for modification, underscoring their significance in drug discovery and development (Carta, Scozzafava, & Supuran, 2012).
Antitumor and Antibacterial Properties
Further research into sulfonamides has extended their application beyond traditional uses to explore their antitumor and antibacterial properties. The development of bioactive substances containing the sulfonamide subunit has grown, given their important biological properties. These include antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties, highlighting the medicinal chemistry aspects of sulfonamides and their potential in the planning and development of bioactive substances with a focus on antitumor properties (Azevedo-Barbosa et al., 2020).
Pharmaceutical Significance of Sulfur-Containing Motifs
The significance of sulfur (SVI)-containing motifs, particularly sulfonyl or sulfonamide-based analogs, in pharmaceuticals has been critically reviewed. These compounds exhibit a wide range of pharmacological properties and have contributed to the development of over 150 FDA-approved drugs. The structural diversity and therapeutic potential of sulfonyl or sulfonamides have made them a focal point in medicinal chemistry, underscoring their role in combating various diseases and highlighting the ongoing need for novel compounds in this class (Zhao et al., 2018).
Environmental and Water Treatment Applications
Aside from pharmaceutical applications, sulfonamides and related compounds have been studied for their environmental impact, particularly in the context of water treatment and pollution. The microbial degradation of polyfluoroalkyl chemicals, which can result in persistent and toxic perfluoroalkyl acids, has been a subject of intense research. Studies focusing on the environmental biodegradability of these compounds underscore the need for understanding the pathways through which these chemicals are transformed and mitigated in the environment (Liu & Avendaño, 2013).
Safety and Hazards
properties
IUPAC Name |
2-(diethylamino)ethanesulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO2S.ClH/c1-3-8(4-2)5-6-11(7,9)10;/h3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBZXATHDHHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCS(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803606-24-7 | |
| Record name | 2-(diethylamino)ethane-1-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)
![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)

![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)
![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)
![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1475175.png)


![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)